molecular formula C16H18BClO2 B11750686 2-(1-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B11750686
M. Wt: 288.6 g/mol
InChI Key: JKSLKPMBGAVYQD-UHFFFAOYSA-N
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Description

2-(1-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a naphthalene ring substituted with a chlorine atom and a boronic ester group. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-chloronaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.

    Oxidation: The boronic ester group can be oxidized to form a boronic acid or a borate ester. Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Substitution: The chlorine atom on the naphthalene ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted naphthalene derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate or palladium chloride are commonly used in cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are frequently used bases.

    Solvents: Toluene, DMF, and tetrahydrofuran (THF) are typical solvents used in these reactions.

Scientific Research Applications

2-(1-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through bioconjugation techniques.

    Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then undergoes reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

2-(1-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:

    Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the naphthalene ring and chlorine substitution, making it less sterically hindered.

    4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: This compound contains a thiophene ring instead of a naphthalene ring, which can influence its reactivity and applications.

    2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The presence of a bromine atom instead of chlorine can affect the compound’s reactivity in substitution reactions.

The uniqueness of this compound lies in its specific structural features, such as the naphthalene ring and chlorine substitution, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C16H18BClO2

Molecular Weight

288.6 g/mol

IUPAC Name

2-(1-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H18BClO2/c1-15(2)16(3,4)20-17(19-15)13-10-9-11-7-5-6-8-12(11)14(13)18/h5-10H,1-4H3

InChI Key

JKSLKPMBGAVYQD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)Cl

Origin of Product

United States

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